molecular formula C14H19NO2 B4620893 4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No.: B4620893
M. Wt: 233.31 g/mol
InChI Key: DGXXLKKPFNQIOS-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as MTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 1-(tetrahydro-2-furanyl)ethanone, followed by purification and isolation. MTEB has been studied extensively for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.

Scientific Research Applications

Alzheimer's Disease Research

A study focused on synthesizing a series of benzamides, including derivatives similar to 4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, demonstrated potential therapeutic applications for Alzheimer's disease. The inhibition of butyrylcholinesterase enzyme by these compounds suggests their efficacy in treating this condition, highlighting a molecule with a 4-ethylphenyl group showing significant potential due to its excellent enzyme inhibition activity (Hussain et al., 2016).

Material Science: Polyamides Synthesis

Research in material science has explored the synthesis of well-defined polyamides, using methods that could involve the condensation of compounds similar to this compound. These studies contribute to the development of materials with precise molecular weights and low polydispersity, useful in various applications due to their solubility and thermosensitive properties in aqueous solutions (Yokozawa et al., 2005).

Antimicrobial Properties

Another area of research involves the evaluation of benzamide derivatives for their antimicrobial properties. Compounds structurally related to this compound have shown activity against a range of bacterial and fungal strains. The structure-activity relationship studies of these compounds provide insights into designing new antimicrobials with enhanced efficacy against various pathogens (Limban et al., 2011).

Catalysis in Organic Synthesis

In organic synthesis, the catalytic applications of compounds structurally related to this compound are being explored. These studies aim to develop novel methodologies for synthesizing complex molecules, including pharmaceuticals and materials, by leveraging the unique properties of these catalysts (Pacheco et al., 2015).

Neuroleptic Activity

Research into the neuroleptic (antipsychotic) activity of benzamide derivatives, including structures akin to this compound, has shown promising results. These compounds have been evaluated for their potential in treating psychiatric disorders, with some demonstrating significant inhibitory effects on stereotyped behavior in animal models. This line of research suggests potential applications in developing new treatments for conditions such as schizophrenia (Iwanami et al., 1981).

Properties

IUPAC Name

4-methyl-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-7-12(8-6-10)14(16)15-11(2)13-4-3-9-17-13/h5-8,11,13H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXLKKPFNQIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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